Enzymatic Potency: ent-Avibactam Sodium Outperforms Clavulanic Acid and Tazobactam Against TEM-1 and P99
ent-Avibactam sodium (AVE1330A) demonstrates substantially lower IC50 values compared to the first-generation inhibitors clavulanic acid and tazobactam against the clinically relevant β-lactamases TEM-1 and P99 [1]. Against TEM-1, ent-avibactam sodium is 5-fold more potent than tazobactam and 16-fold more potent than clavulanic acid. Against the AmpC enzyme P99, the difference is even more dramatic, with ent-avibactam sodium being >60-fold more potent than tazobactam and >12,500-fold more potent than clavulanic acid [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | TEM-1: 8 nM (0.0023 mg/L); P99: 80 nM (0.023 mg/L) |
| Comparator Or Baseline | Clavulanic acid: TEM-1 130 nM (0.027 mg/L), P99 1,000,000 nM (205.1 mg/L); Tazobactam: TEM-1 40 nM (0.013 mg/L), P99 5000 nM (1.6 mg/L) |
| Quantified Difference | vs. Clavulanic acid: TEM-1 16-fold, P99 12,500-fold; vs. Tazobactam: TEM-1 5-fold, P99 62.5-fold |
| Conditions | β-Lactamase inhibition assays using nitrocefin as a reporter substrate [1] |
Why This Matters
This >12,500-fold potency advantage against AmpC β-lactamases translates to clinically achievable inhibitor concentrations and robust restoration of partner antibiotic activity, a benefit not achievable with first-generation inhibitors.
- [1] Bonnefoy A, Dupuis-Hamelin C, Steier V, Delachaume C, Seys C, Stachyra T, et al. In vitro activity of AVE1330A, an innovative broad-spectrum non-beta-lactam beta-lactamase inhibitor. J Antimicrob Chemother. 2004 Aug;54(2):410-7. doi: 10.1093/jac/dkh358 View Source
